

# Sarcosine-d3 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Sarcosine-d3	
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## **In-Depth Technical Guide: Sarcosine-d3**

This technical guide provides comprehensive information on **Sarcosine-d3** for researchers, scientists, and professionals in drug development. It covers its chemical properties, analytical methodologies, and its role in modulating neurotransmission.

### **Core Chemical Data**

**Sarcosine-d3**, the deuterated form of sarcosine (N-methylglycine), is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantification. Its key chemical properties are summarized below.

Property	Value	Citations
CAS Number	118685-91-9	[1][2]
Molecular Weight	92.11 g/mol	[3]
Molecular Formula	C <sub>3</sub> H <sub>4</sub> D <sub>3</sub> NO <sub>2</sub>	[1]
Synonyms	N-Methylglycine-d3, Sarcosin- d3	[3]

## **Experimental Protocols**

Sarcosine-d3 is frequently utilized as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid



Chromatography-Mass Spectrometry (LC-MS)[3]. Detailed methodologies for these applications are outlined below.

# Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A common protocol for the analysis of sarcosine and its isotopologues involves a derivatization step to improve chromatographic separation and detection[4][5].

Sample Preparation and Derivatization:

- Standard Preparation: Prepare stock solutions of Sarcosine-d3 in a suitable solvent (e.g., water)[4].
- Derivatization (Silylation):
  - Evaporate the sample containing **Sarcosine-d3** to dryness under a stream of nitrogen[6].
  - Reconstitute the dried residue in 100  $\mu$ L of a silylating agent such as BSTFA + 1% TMCS[4].
  - Optimize the reaction by incubating at 100°C for 1.5 hours[4].
  - After derivatization, dilute the sample with acetonitrile before injection into the GC-MS system[4].

#### GC-MS/MS Conditions:

- Injection Volume: 1 μL[4].
- Separation: Utilize a suitable capillary column for the separation of the derivatized analytes[4].
- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification[4][5]. The unique transition ions for derivatized sarcosine (m/z 116 → 73) can be adapted for Sarcosine-d3[5].



# Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS methods can be developed to separate sarcosine from its isomers without the need for derivatization, offering a high-throughput analysis[7].

#### **Chromatographic Conditions:**

- Column: A Cogent Diamond Hydride™ column (2.1 x 150mm, 4μm, 100Å) or similar is effective for separating sarcosine from its isomers[7].
- Mobile Phase: A gradient elution using a mixture of isopropyl alcohol, water, and acetic acid can be employed[7].
- Flow Rate: A flow rate of 0.6 mL/minute is suggested[7].
- Temperature: The column temperature can be maintained at 50°C[7].

#### Mass Spectrometry Conditions:

- Ionization: Electrospray ionization in positive mode (ESI-POS) is suitable for detecting sarcosine and its deuterated analogue[7].
- Detection: A time-of-flight (TOF) mass spectrometer or a tandem mass spectrometer can be used for accurate mass measurement and quantification[7]. **Sarcosine-d3** serves as an internal standard for the accurate quantification of endogenous sarcosine.

## **Signaling Pathway and Mechanism of Action**

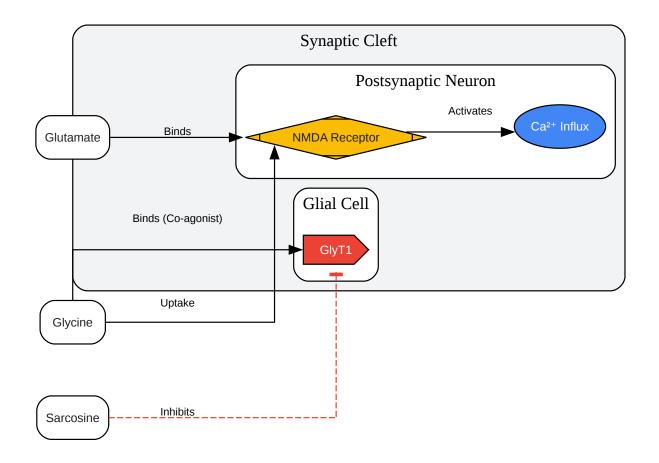
Sarcosine is an endogenous amino acid that plays a significant role in neurotransmission by modulating the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function[8][9]. Its mechanism of action involves the inhibition of the glycine transporter type I (GlyT1)[10][11].

Sarcosine acts as a competitive inhibitor of GlyT1, which is primarily located on glial cells surrounding the synapse[8][10]. By blocking GlyT1, sarcosine increases the concentration of glycine in the synaptic cleft[8]. Glycine is a necessary co-agonist for the activation of the NMDA



receptor[12]. Therefore, the elevated synaptic glycine levels lead to an enhanced activation of NMDA receptors by the primary agonist, glutamate[8]. This potentiation of NMDA receptor function is a key area of research, particularly in the context of schizophrenia and other neurological disorders[8][9].

Below is a diagram illustrating the signaling pathway involving sarcosine.



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Caption: Sarcosine's inhibition of GlyT1 enhances NMDA receptor activation.

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